molecular formula C5H6N2O2 B13883785 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde

5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde

Cat. No.: B13883785
M. Wt: 126.11 g/mol
InChI Key: UDGYIVSWQVICHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of the aldehyde group at the third position and the ethyl group at the fifth position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde typically involves the cyclization of O-acylamidoximes. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides. The cyclization process can be facilitated by using reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or N,N’-carbonyldiimidazole (CDI) .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by employing a one-pot method. This approach involves the preparation of O-acylamidoximes followed by their cyclization in a single reactor, which significantly reduces the overall synthesis time and improves yield .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. This property is crucial for its bioactivity, including its potential as an antibacterial and antiviral agent .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to other oxadiazole isomers, the 1,2,4-oxadiazole scaffold is particularly valued for its stability and versatility in drug design .

Properties

IUPAC Name

5-ethyl-1,2,4-oxadiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-2-5-6-4(3-8)7-9-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGYIVSWQVICHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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